molecular formula C27H39N3O4 B15129279 4-[2-(2-aminopropanoylamino)phenyl]-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)butanamide

4-[2-(2-aminopropanoylamino)phenyl]-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)butanamide

Cat. No.: B15129279
M. Wt: 469.6 g/mol
InChI Key: BYQKICKVFZLSQO-UHFFFAOYSA-N
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Description

4-[2-(2-Aminopropanoylamino)phenyl]-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)butanamide is a structurally complex butanamide derivative characterized by a central butanamide backbone with three distinct substituents:

  • A 2-aminopropanoylamino group attached to a phenyl ring at position 4 of the butanamide core.
  • Two nitrogen-bound substituents: a 2,2-diethoxyethyl group and a 2-phenylethyl group.

Properties

Molecular Formula

C27H39N3O4

Molecular Weight

469.6 g/mol

IUPAC Name

4-[2-(2-aminopropanoylamino)phenyl]-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)butanamide

InChI

InChI=1S/C27H39N3O4/c1-4-33-26(34-5-2)20-30(19-18-22-12-7-6-8-13-22)25(31)17-11-15-23-14-9-10-16-24(23)29-27(32)21(3)28/h6-10,12-14,16,21,26H,4-5,11,15,17-20,28H2,1-3H3,(H,29,32)

InChI Key

BYQKICKVFZLSQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)CCCC2=CC=CC=C2NC(=O)C(C)N)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from other butanamide derivatives are highlighted below:

Structural Analysis of Key Substituents

Compound Name/ID Key Substituents Pharmacological Activity Reference
Target Compound 2-aminopropanoylamino phenyl, diethoxyethyl, phenylethyl Not specified -
N-(4-{[2-(Thiophen-2-ylcarbonyl)hydrazino]carbonyl}phenyl)butanamide () Thiophene carbonyl, hydrazino groups Unspecified; thiophene may confer aromatic interactions [1]
CTPS1 Inhibitor () Chloropyridinyl, cyclopropanesulfonamido pyrimidine Anti-proliferative (CTPS1 inhibition) [2]
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide () Ethyl, nitro group Nitro group may enhance electron-withdrawing properties [4]
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide () Amino, methylphenoxy Potential CNS activity due to phenoxy group [7]
2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-N-[4-(2-formylhydrazinyl)phenyl]butanamide () Bulky phenoxy, formylhydrazinyl Hydrazinyl group may enable metal coordination [8]

Functional Group Impact on Properties

  • Hydrophilicity vs. Lipophilicity: The target compound’s diethoxyethyl group enhances hydrophilicity compared to the purely aromatic thiophene () or bulky phenoxy substituents (). In contrast, the phenylethyl group balances this with lipophilicity, unlike ’s polar sulfonamido group.
  • Pharmacophore Diversity: ’s cyclopropanesulfonamido-pyrimidine moiety is a hallmark of enzyme inhibitors, while the target compound’s aminopropanoylamino group could enable peptide-like interactions.

Pharmacological and Research Insights

  • CTPS1 Inhibitors () : These compounds demonstrate the therapeutic relevance of butanamides in oncology. The target compound’s lack of a sulfonamido group suggests divergent target specificity but retains the butanamide core critical for binding .
  • Medicinal Chemistry Applications (): Compounds like N-[2-[[2-(dimethylamino)ethyl]methylamino]phenyl] derivatives highlight butanamides’ versatility in drug discovery. The target compound’s diethoxyethyl group may similarly improve pharmacokinetic profiles .

Stereochemical Considerations

underscores the importance of stereochemistry in butanamide derivatives (e.g., R/S configurations affecting bioactivity). While the target compound’s stereochemistry is unspecified, its structural complexity suggests that chirality could significantly influence its efficacy .

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